molecular formula C17H14ClN3O3 B2562882 N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896381-34-3

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Cat. No. B2562882
CAS RN: 896381-34-3
M. Wt: 343.77
InChI Key: CMWJXFLPKXDTHW-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound. It is a derivative of quinazolinone, a class of organic compounds known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves standard organic synthesis methods. For instance, 1-benzylsubstituted derivatives of a similar compound were synthesized by alkylation of the parent compound by corresponding 1-chloromethylbenzene in a dimethylformamide environment with excess of potassium carbonate at a temperature of 70-80°C .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The composition of the synthesized compounds was determined by elemental analysis, and their individuality was confirmed by TLC and LC/MS methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve alkylation reactions . Further analysis of the chemical reactions would require more specific information about the reaction conditions and the specific reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-12-7-5-11(6-8-12)9-19-15(22)10-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJXFLPKXDTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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